Senegin IV
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Overview
Description
Mechanism of Action
Target of Action
Senegin IV, a triterpenoidal saponin from Polygala senega, primarily targets human umbilical vein endothelial cells (HUVECs) . These cells play a crucial role in angiogenesis, a process vital for the growth and development of new blood vessels .
Mode of Action
This compound interacts with its targets (HUVECs) by exhibiting selective anti-proliferative activity . This interaction results in the inhibition of cell proliferation, with IC50 values in the range of 0.6–6.2 μM . The 28-O-glycoside moiety and methoxycinnamoyl group of this compound are essential for this HUVEC-selective growth inhibition .
Biochemical Pathways
This compound affects the angiogenesis pathway, which involves the digestion of extracellular matrix by metalloproteinases, proliferation, migration, and tubular formation of endothelial cells . This pathway is tightly regulated by angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This compound inhibits VEGF-induced in vitro tubular formation of HUVECs and bFGF-induced in vivo neovascularization .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . It has been suggested that the induction of pigment epithelium-derived factor (PEDF) contributes to the anti-angiogenic effects of this compound . Additionally, this compound has been found to exhibit hypoglycemic activity in the oral D-glucose tolerance test .
Biochemical Analysis
Biochemical Properties
Senegin IV interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been found to exhibit selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senegin IV involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate the triterpenoid saponins.
Identification: The isolated compounds are identified and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Senegin IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Senegin IV has a wide range of applications in scientific research:
Comparison with Similar Compounds
Senegin IV is compared with other triterpenoid saponins such as:
- Senegin II
- Senegin III
- Senegasaponin A
- Senegasaponin B
Uniqueness
This compound is unique due to its specific glycosidic linkages and the presence of a methoxycinnamoyl group, which contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H122O39/c1-31-46(87)51(92)56(97)68(107-31)116-63-60(101)72(109-33(3)61(63)115-67-55(96)50(91)42(29-106-67)113-70-58(99)53(94)48(89)40(27-82)111-70)118-65-64(117-69-57(98)52(93)47(88)32(2)108-69)62(114-45(86)18-13-35-11-14-36(105-10)15-12-35)34(4)110-73(65)120-75(104)80-22-21-76(5,6)25-38(80)37-16-17-43-77(7)26-39(85)66(119-71-59(100)54(95)49(90)41(28-83)112-71)79(9,74(102)103)44(77)19-20-78(43,8)81(37,30-84)24-23-80/h11-16,18,31-34,38-44,46-73,82-85,87-101H,17,19-30H2,1-10H3,(H,102,103)/b18-13+/t31-,32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48-,49+,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,77+,78+,79-,80-,81-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZFSLDAVWWJY-OKMFKZBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)O)O)O)O)O)C)OC5C(C(C(OC5OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)C)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H122O39 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1719.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Senegin IV and where is it found?
A1: this compound is a triterpenoidal saponin isolated from Polygala senega LINN var. latifolia TORRY et GRAY, commonly known as Senegae Radix. Its chemical structure is characterized as presenegenin-(3)-[β-D-glucopyranosyl-(1→28)]-{2-[4-[β-D-galactopyranosyl-(1gal→4xyl)-β-D-xylopyranosyl]-3-[α-L-rhamnopyranosyl]-α-L-rhamnopyranosyl]-3-(α-L-rhamnopyranosyl)-4-(4'-methoxycinnamoyl)-β-D-fucopyranoside}. []
Q2: What are the potential medical applications of this compound?
A2: While the provided research focuses on the structural characterization of this compound, a related compound, Senegin III, demonstrates anti-angiogenic activity. [] This suggests potential applications of this compound in areas such as cancer treatment, where inhibiting the formation of new blood vessels is crucial. Further research is needed to explore the specific biological activity and potential therapeutic uses of this compound.
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